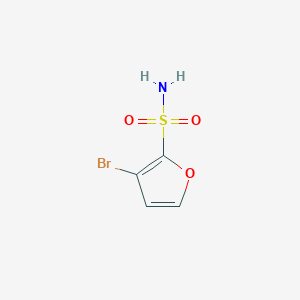

3-Bromofuran-2-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4BrNO3S |

|---|---|

Molecular Weight |

226.05 g/mol |

IUPAC Name |

3-bromofuran-2-sulfonamide |

InChI |

InChI=1S/C4H4BrNO3S/c5-3-1-2-9-4(3)10(6,7)8/h1-2H,(H2,6,7,8) |

InChI Key |

IIRCIRZKBDZSJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1Br)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromofuran 2 Sulfonamide and Its Precursors

Retrosynthetic Analysis of 3-Bromofuran-2-sulfonamide

A retrosynthetic approach to this compound suggests that the molecule can be disconnected at the carbon-bromine and carbon-sulfur bonds. This analysis reveals two primary precursor scaffolds: furan-2-sulfonamide (B1601764) and a brominating agent, or a 3-bromofuran (B129083) derivative that can be subsequently sulfonated and amidated. The key challenge lies in achieving the desired regiochemistry on the furan (B31954) ring, as the electronic properties of the furan nucleus can lead to a mixture of products. tgc.ac.inegrassbcollege.ac.inevitachem.com

Synthesis of Key Intermediates for this compound

The successful synthesis of this compound is highly dependent on the efficient preparation of its key intermediates.

Preparation of Furan-2-sulfonic Acid Derivatives

Furan-2-sulfonic acid and its derivatives are crucial building blocks. The sulfonation of furan can be achieved using a sulfur trioxide-pyridine complex in a suitable solvent like ethylene (B1197577) chloride. This method allows for the selective introduction of the sulfonic acid group at the 2-position of the furan ring. The resulting furan-2-sulfonic acid can then be converted to the corresponding sulfonyl chloride, a more reactive intermediate for the subsequent sulfonamidation step. A patent describes an efficient synthesis of furan sulfonamide compounds starting from the electrophilic sulfonation of (C₁-C₆)alkyl-3-furoate. google.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Furan | SO₃-pyridine complex, ethylene chloride | Furan-2-sulfonic acid | Not specified | |

| (C₁-C₆)alkyl-3-furoate | Electrophilic sulfonation | (C₁-C₆)alkyl-furoate-sulfonic acid | Not specified | google.com |

| Furan carboxamide | Sulfur trioxide pyridine (B92270) complex, 1,2-dichloroethane | Furansulfonic acid | Significantly higher than sulfonation of the corresponding furan carboxylic acid | google.com |

Regioselective Halogenation Strategies for Furan Ring Systems

The regioselective introduction of a bromine atom onto the furan ring is a critical step. Furan itself reacts vigorously with halogens, often leading to polyhalogenated products. pharmaguideline.com Therefore, milder brominating agents and controlled reaction conditions are necessary to achieve mono-bromination. pharmaguideline.com For instance, bromination of furan with N-bromosuccinimide (NBS) in a solvent like hexafluoroisopropanol (HFIP) can provide a degree of regioselectivity. researchgate.net The presence of an electron-withdrawing group at the 2-position, such as a sulfonamide, directs the incoming electrophile (bromine) to the 5-position. pharmaguideline.com However, to achieve 3-bromination, a different strategy is often required, potentially involving the use of a directing group or a multi-step synthesis. Iron(III)-catalyzed halogenation has also been explored for the regioselective halogenation of arenes, which could potentially be adapted for furan systems. nih.govacs.org

| Furan Derivative | Brominating Agent | Conditions | Major Product | Reference |

| Furan | Bromine | Room temperature | Polyhalogenated products | pharmaguideline.com |

| Furan | N-Bromosuccinimide (NBS) | Hexafluoroisopropanol (HFIP) | Regioselective bromination | researchgate.net |

| 2-substituted furan with electron-withdrawing group | Bromine | - | 5-Bromo derivative | pharmaguideline.com |

| Arenes | N-halosuccinimides | Iron(III) catalyst | Regioselective halogenation | nih.govacs.org |

Direct Synthesis Routes to this compound

Sulfonamidation Reactions Involving Furan Moieties

Sulfonamidation is the key step to introduce the sulfonamide functional group. This is typically achieved by reacting a furan sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. ekb.eg The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated. google.com A patent describes the preparation of furan sulfonamides from the corresponding sulfonyl chloride under Schotten-Baumann conditions with an aminating agent in aqueous acetone (B3395972). google.com Copper-catalyzed N-arylation of sulfonamides with aryl boronic acids has also been reported, offering an alternative route. ekb.eg

| Furan Intermediate | Amine | Conditions | Product | Reference |

| Furan sulfonyl chloride | Ammonia/Amine | Base | Furan sulfonamide | google.comekb.eg |

| Furan sulfonyl chloride | Aminating agent | Aqueous acetone (Schotten-Baumann) | Furan sulfonamide | google.com |

| Benzenesulfonamide | Aryl boronic acid | Copper catalyst | N-aryl sulfonamide | ekb.eg |

Regioselective Bromination of Furan-2-sulfonamide Scaffolds

Multistep Convergent and Divergent Synthetic Pathways for this compound

The construction of the this compound scaffold can be approached through both convergent and divergent synthetic strategies. These pathways allow for the systematic assembly of the target molecule from readily available starting materials.

A common precursor for the synthesis of this compound is 3-bromofuran. wikipedia.org The synthesis of 3-bromofuran itself can be achieved through various methods, including the reaction of 3-bromofuroic acid with calcium hydroxide (B78521) or via the ortho-metalation of 3,4-dibromofuran. wikipedia.org Once 3-bromofuran is obtained, a critical step is the introduction of the sulfonamide group at the 2-position. This is typically achieved through sulfonation followed by amination.

A divergent approach can be employed to generate a variety of substituted furans from a common intermediate. rsc.orgrsc.orgresearchgate.net For instance, a polysubstituted furan can be synthesized and then functionalized in different ways to produce a library of compounds, including the target this compound. This strategy offers flexibility and efficiency in exploring structure-activity relationships. acs.org

A key intermediate in many synthetic routes is 3-bromofuran-2-sulfonyl chloride. uni.lufluorochem.co.uk This compound is typically prepared by the chlorosulfonation of 3-bromofuran. iajps.com The subsequent reaction of the sulfonyl chloride with an amine source, such as ammonia or an appropriate amine derivative, yields the desired sulfonamide. iajps.comajchem-b.comnih.gov The reaction conditions for this amination step are crucial to ensure high yields and minimize side products. utdallas.edu

The synthesis of related furan sulfonamides has been documented, providing insights into potential synthetic routes for the 3-bromo derivative. For example, the synthesis of 5-substituted thieno[2,3-b]furan-2-sulfonamides involves the cyclodehydration of an intermediate derived from furan-3-carboxaldehyde. researchgate.net While not a direct synthesis of this compound, this methodology highlights the versatility of furan-based starting materials in constructing complex heterocyclic systems.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. The synthesis of this compound and its precursors can benefit significantly from both transition metal-catalyzed and organocatalytic approaches.

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium and copper, are instrumental in cross-coupling reactions that can be adapted for the synthesis of functionalized furans. dokumen.pubresearchgate.netbeilstein-journals.org For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto the furan ring. nih.gov While direct catalytic C-H functionalization of the furan ring at the desired position can be challenging, strategic use of directing groups or pre-functionalized substrates can overcome these hurdles.

The synthesis of related furan derivatives often employs transition metal catalysis. For example, the synthesis of 3,4-fused bicyclic 2-acylfurans has been achieved using a calcium-catalyzed reaction, which demonstrates the potential of earth-abundant metals in furan chemistry. researchgate.net Furthermore, palladium-catalyzed reactions have been used for the arylation of 2-furaldehyde, indicating the feasibility of functionalizing furan rings under catalytic conditions. researchgate.net

Organocatalytic Methods for Furan Functionalization

Organocatalysis has emerged as a powerful tool for asymmetric synthesis and the functionalization of heterocyclic compounds. beilstein-journals.orgcolab.ws Chiral phosphoric acids, for example, have been successfully used as catalysts in the asymmetric functionalization of furan rings. beilstein-journals.org These catalysts can activate the substrate towards nucleophilic attack, allowing for the stereoselective introduction of new functional groups.

One notable application of organocatalysis is the enantioselective synthesis of electron-poor 2-hydroxyalkyl- and 2-aminoalkyl furans. acs.org This is achieved through a one-pot reaction cascade involving epoxidation or aziridination of α,β-unsaturated aldehydes, followed by a Feist-Bénary reaction. acs.orgresearchgate.net Such strategies could potentially be adapted to introduce functionalized side chains onto a pre-formed 3-bromofuran scaffold. The use of 5-hydroxyfuran-2(5H)-one as a platform molecule in organocatalytic asymmetric one-pot reactions also highlights the potential for developing novel synthetic routes to complex furan derivatives. anr.fr

Yield Optimization and Purity Enhancement Techniques for this compound Synthesis

Optimizing the yield and ensuring the high purity of this compound are critical for its use in research and development. This involves careful control of reaction parameters and the application of effective purification methods.

Reaction Parameter Optimization:

Key reaction parameters that can be optimized to improve yield include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. iajps.com

Temperature: Controlling the reaction temperature is crucial, especially for exothermic reactions or to prevent the decomposition of sensitive intermediates. iajps.com

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) helps in determining the optimal reaction time to maximize product formation and minimize by-product generation. iajps.com

Purity Enhancement Techniques:

After the synthesis, the crude product often requires purification to remove unreacted starting materials, reagents, and by-products. Common purification techniques include:

Crystallization: This is a widely used method for purifying solid compounds. The choice of solvent is critical for obtaining high-purity crystals. google.com

Column Chromatography: This technique is effective for separating compounds with different polarities. Silica gel is a common stationary phase for the purification of furan derivatives.

Washing/Trituration: Washing the solid product with appropriate solvents can remove impurities. iajps.com For example, washing with a non-polar solvent like hexane (B92381) can remove non-polar impurities.

The purity of the final compound and intermediates is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). rrpharmacology.ruresearchgate.net

Scalability Considerations for Research-Grade Production of this compound

Scaling up the synthesis of this compound from milligram to gram or even kilogram quantities for research purposes presents several challenges. Careful consideration of various factors is necessary to ensure a safe, efficient, and reproducible process.

Key scalability considerations include:

Heat Transfer: Reactions that are manageable on a small scale can become highly exothermic and difficult to control on a larger scale. Efficient heat transfer is crucial to maintain the desired reaction temperature and prevent runaway reactions.

Mixing: Ensuring efficient mixing becomes more challenging in larger reaction vessels. Inadequate mixing can lead to localized concentration gradients, resulting in the formation of by-products and reduced yields.

Reagent Addition: The rate of addition of reagents, especially highly reactive ones like chlorosulfonic acid, needs to be carefully controlled during scale-up to manage the reaction exotherm.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractions and chromatography, can become cumbersome and time-consuming on a larger scale. The development of scalable purification methods, such as crystallization, is often necessary. google.com

Safety: A thorough safety assessment is paramount before scaling up any chemical synthesis. This includes identifying potential hazards, such as the handling of corrosive or toxic reagents, and implementing appropriate safety protocols.

For industrial-scale production, the use of automated reactors and continuous flow systems can offer advantages in terms of process control, safety, and efficiency. The selection of cost-effective and readily available starting materials and reagents is also a critical factor for large-scale synthesis.

Mechanistic Investigations and Reactivity Profiling of 3 Bromofuran 2 Sulfonamide

Elucidation of Reaction Mechanisms in the Synthesis of 3-Bromofuran-2-sulfonamide

The synthesis of this compound is not commonly documented in a single, direct procedure. However, a plausible and logical synthetic pathway can be constructed based on established furan (B31954) chemistry. This typically involves a two-step sequence starting from furan: initial sulfonation followed by regioselective bromination.

The first step is the sulfonation of the furan ring. Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the C2 position. Sulfonation can be achieved using a mild sulfonating agent, such as a sulfur trioxide-pyridine complex, to prevent ring degradation which can occur under harsh acidic conditions. pharmaguideline.com The mechanism involves the electrophilic attack of SO₃ on the electron-rich furan ring. The pyridine (B92270) acts as a carrier for the sulfur trioxide and moderates its reactivity. The attack occurs at the C2 position to form a resonance-stabilized sigma complex (or Wheland intermediate). Subsequent deprotonation by a weak base (like pyridine) restores the aromaticity of the furan ring, yielding furan-2-sulfonic acid. This acid is then converted to the corresponding sulfonyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Finally, treatment of the furan-2-sulfonyl chloride with ammonia (B1221849) (NH₃) or an ammonia equivalent provides furan-2-sulfonamide (B1601764).

The second step is the selective bromination of furan-2-sulfonamide. The sulfonamide group is an electron-withdrawing and meta-directing group in benzene (B151609) chemistry. However, in the furan ring system, the directing effects are influenced by the heteroatom and the inherent reactivity of the ring positions. The C5 position is the most activated towards electrophilic attack, followed by C3. With the C2 position occupied by the sulfonamide group, the next electrophilic attack is directed to the C5 or C3 position. Selective bromination at the C3 position can be challenging. Milder brominating agents and carefully controlled reaction conditions are necessary to achieve the desired regioselectivity and avoid polybromination. pharmaguideline.comnih.gov Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent might be employed. nih.gov The mechanism is another example of electrophilic aromatic substitution, where the bromine electrophile (Br⁺) attacks the C3 position of the furan ring, leading to the formation of a sigma complex, which is then deprotonated to yield the final product, this compound.

Reactivity of the Bromine Moiety in this compound

The bromine atom at the C3 position of the furan ring is a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). chemistrysteps.commasterorganicchemistry.com

In this compound, the sulfonamide group at the C2 position is a powerful electron-withdrawing group. Its ortho-relationship to the bromine atom activates the C3 position for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com A nucleophile attacks the carbon atom bearing the bromine, forming a tetrahedral, resonance-stabilized carbanionic intermediate. libretexts.org The negative charge is delocalized onto the electron-withdrawing sulfonamide group, which is a crucial stabilizing factor. In the subsequent step, the leaving group (bromide ion) is eliminated, and the aromaticity of the furan ring is restored, yielding the substituted product. libretexts.org A variety of nucleophiles, such as alkoxides, thiolates, and amines, can potentially be used in this transformation.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 3-Methoxyfuran-2-sulfonamide | MeOH, Heat |

| Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)furan-2-sulfonamide | DMF, Heat |

| Piperidine | 3-(Piperidin-1-yl)furan-2-sulfonamide | K₂CO₃, DMSO, Heat |

| Sodium Azide (NaN₃) | 3-Azidofuran-2-sulfonamide | DMSO, Heat |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgtcichemicals.com The catalytic cycle generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com First, a Pd(0) catalyst oxidatively adds to the C-Br bond of this compound to form a Pd(II) intermediate. Next, in the presence of a base, the organic group from the boronic acid is transferred to the palladium center in the transmetalation step. Finally, the two organic fragments are coupled in the reductive elimination step, which releases the final product and regenerates the Pd(0) catalyst. libretexts.org This reaction allows for the formation of a C-C bond at the C3 position of the furan ring.

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 3-Phenylfuran-2-sulfonamide |

| Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 3-(Thiophen-2-yl)furan-2-sulfonamide |

| Methylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 3-Methylfuran-2-sulfonamide |

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. organic-chemistry.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of this compound to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt in the presence of a base (usually an amine) to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate. The resulting alkynyl-palladium complex undergoes reductive elimination to yield the 3-alkynylfuran product and regenerate the Pd(0) catalyst. wikipedia.org

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 3-(Phenylethynyl)furan-2-sulfonamide |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 3-((Trimethylsilyl)ethynyl)furan-2-sulfonamide |

| Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 3-(3-Hydroxyprop-1-yn-1-yl)furan-2-sulfonamide |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other cross-coupling reactions, beginning with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound. libretexts.org The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond, yielding the 3-aminofuran derivative and regenerating the Pd(0) catalyst. wikipedia.org This method is highly versatile and can be used with a wide range of primary and secondary amines.

| Amine | Pd Pre-catalyst | Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 3-(Morpholino)furan-2-sulfonamide |

| Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 3-(Phenylamino)furan-2-sulfonamide |

| Benzylamine | PdCl₂(dppf) | - | K₂CO₃ | Toluene | 3-(Benzylamino)furan-2-sulfonamide |

Beyond the reactions mentioned above, the bromine atom on the furan ring can participate in other important transformations. One such reaction is lithium-halogen exchange . Treatment of this compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can result in the exchange of the bromine atom for a lithium atom. This generates a highly reactive 3-lithiofuran-2-sulfonamide intermediate. This organolithium species can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of functional groups at the C3 position.

Additionally, copper-mediated or -catalyzed halogenation reactions can be employed for further functionalization, although these are more commonly used to introduce halogens rather than transform them. beilstein-journals.org

Reactivity of the Sulfonamide Functional Group in this compound

The sulfonamide group (-SO₂NH₂) is a key functional moiety with its own distinct reactivity, primarily centered on the acidic N-H proton.

The proton on the nitrogen atom of the sulfonamide is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃, MnO₂) to generate a nucleophilic sulfonamidate anion. acs.org This anion can then react with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: The deprotonated sulfonamide can undergo nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form N-alkylated sulfonamides. organic-chemistry.org This reaction typically follows an Sₙ2 pathway. The choice of base and solvent is crucial for achieving high yields and preventing side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are often effective.

N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents such as acid chlorides or acid anhydrides to yield N-acylsulfonamides. researchgate.netsemanticscholar.org These reactions are generally efficient and provide access to a class of compounds that are often used as bioisosteres of carboxylic acids in medicinal chemistry. nih.gov The reaction is typically performed in the presence of a base, which can range from strong bases like NaH to milder organic bases like pyridine or triethylamine, depending on the reactivity of the acylating agent. semanticscholar.org

| Reaction Type | Reagent | Base | Product |

|---|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | NaH | 3-Bromo-N-methylfuran-2-sulfonamide |

| N-Alkylation | Benzyl Bromide (BnBr) | K₂CO₃ | N-Benzyl-3-bromofuran-2-sulfonamide |

| N-Acylation | Acetyl Chloride (AcCl) | Pyridine | N-Acetyl-3-bromofuran-2-sulfonamide |

| N-Acylation | Benzoyl Chloride (BzCl) | Et₃N | N-Benzoyl-3-bromofuran-2-sulfonamide |

Sulfonyl Transfer Reactions and Derivatizations

The sulfonamide functional group in this compound is a key site for chemical modification, enabling a variety of derivatizations through sulfonyl transfer reactions. While primary sulfonamides are generally considered stable and possess a poorly nucleophilic NH2 group, recent advancements have established methods for their activation to generate highly reactive intermediates.

A prominent strategy for the derivatization of primary sulfonamides involves their conversion into sulfonyl chlorides. nih.govnih.gov This transformation can be achieved under mild conditions using activating reagents such as a pyrylium (B1242799) salt (Pyry-BF4), which selectively activates the NH2 group. nih.govnih.gov This process facilitates the formation of the corresponding 3-bromofuran-2-sulfonyl chloride, a versatile electrophilic intermediate.

Once formed, this sulfonyl chloride can readily react with a wide array of nucleophiles, leading to a diverse library of derivatives. This "late-stage" functionalization approach is highly valuable as it allows for the introduction of various functional groups onto the core molecule. nih.govnih.gov Potential derivatization reactions include:

Synthesis of new sulfonamides: Reaction with primary or secondary amines yields N-substituted sulfonamides.

Formation of sulfonate esters: Reaction with alcohols or phenols produces sulfonate esters.

Synthesis of sulfonic acids: Hydrolysis of the sulfonyl chloride regenerates the sulfonic acid, which can be used in further transformations.

Formation of sulfonyl fluorides: Treatment with a fluoride (B91410) source can yield the corresponding sulfonyl fluoride, a valuable building block in chemical biology. nih.gov

This two-step sequence—activation of the primary sulfonamide to a sulfonyl chloride followed by nucleophilic substitution—provides a powerful platform for modifying the physicochemical properties of this compound.

| Reaction Type | Nucleophile | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Sulfonamide Synthesis | Primary/Secondary Amine (R¹R²NH) | -SO₂NR¹R² | Modulation of biological activity |

| Sulfonate Ester Synthesis | Alcohol/Phenol (R-OH) | -SO₂OR | Creation of prodrugs or new materials |

| Sulfonyl Fluoride Synthesis | Fluoride Source (e.g., KF) | -SO₂F | Chemical probes for SuFEx chemistry |

| Thiosulfonate Synthesis | Thiol (R-SH) | -SO₂SR | Introduction of sulfur-based functionalities |

Metal Complexation through Sulfonamide Ligands

The sulfonamide moiety, in conjunction with the adjacent furan ring, endows this compound with the capacity to act as an effective ligand for metal ions. Heterocyclic sulfonamides are known to coordinate with a variety of transition metals through the available nitrogen and oxygen donor atoms. nih.govtsijournals.comsciencepg.com The coordination can significantly alter the electronic properties and reactivity of the organic ligand.

In this compound, potential coordination sites include the nitrogen atom of the sulfonamide group, the oxygen atoms of the sulfonyl group, and the oxygen atom of the furan ring. This allows the molecule to function as a monodentate or, more likely, a bidentate ligand, forming stable chelate rings with a central metal ion. The resulting metal-drug complexes often exhibit distinct physicochemical and biological properties compared to the free ligand. tsijournals.comsciencepg.com

Studies on other heterocyclic sulfonamides have shown successful complexation with various metal ions, including Cu(II), Fe(II), and others. sciencepg.com Characterization of these complexes using techniques like IR, UV-Vis, and NMR spectroscopy reveals shifts in absorption bands upon coordination, confirming the involvement of the sulfonamide group in binding to the metal center. sciencepg.com For instance, the coordination of Cu(II) with N-sulfonamide ligands has been shown to depend on the geometry of the ligand, with the metal ion often adopting a distorted square pyramidal or square-planar geometry. nih.gov The formation of such complexes with this compound could lead to novel compounds with applications in catalysis or medicinal chemistry. tsijournals.com

| Metal Ion | Typical Coordination Number | Potential Donor Atoms on Ligand | Resulting Complex Geometry |

|---|---|---|---|

| Copper(II) | 4, 5, or 6 | Sulfonamide N, Sulfonyl O, Furan O | Square Planar, Square Pyramidal, Octahedral |

| Iron(II)/Iron(III) | 4 or 6 | Sulfonamide N, Sulfonyl O | Tetrahedral, Octahedral |

| Zinc(II) | 4 or 6 | Sulfonamide N, Sulfonyl O | Tetrahedral, Octahedral |

| Ruthenium(III) | 6 | Sulfonamide N, Furan O | Octahedral |

Reactivity of the Furan Ring System in this compound

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The furan ring is an electron-rich aromatic system that is highly susceptible to electrophilic aromatic substitution (EAS), reacting more readily than benzene. pearson.compearson.com In an unsubstituted furan, electrophilic attack occurs preferentially at the C2 or C5 positions (α-positions) because the resulting cationic intermediate (sigma complex) is more effectively stabilized by resonance, involving the ring oxygen atom. pearson.comstudy.comquora.com

In this compound, the substituents on the ring dictate the regioselectivity of any further EAS reactions. The molecule possesses a sulfonamide group at C2 and a bromine atom at C3. Both are electron-withdrawing groups, which deactivate the aromatic ring toward electrophilic attack compared to unsubstituted furan. wikipedia.org However, the powerful activating effect of the heterocyclic oxygen atom still renders the ring susceptible to substitution, particularly at the vacant α-position (C5).

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The aromaticity of furan means that these cycloadditions are often reversible. The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-withdrawing groups, such as the bromo and sulfonamide groups in this compound, decrease the electron density of the furan ring. This reduction in electron density lowers the energy of the highest occupied molecular orbital (HOMO), making the compound a less reactive diene in normal-electron-demand Diels-Alder reactions.

Despite this deactivation, cycloaddition is still possible, particularly with highly reactive or electron-deficient dienophiles. A theoretical study on the ionic Diels-Alder (I-DA) reaction of 3-bromofuran (B129083) with a highly electron-deficient cyclobuteniminium cation demonstrated that the reaction proceeds in a completely regio- and stereoselective manner. rsc.org The study highlighted that the bulky bromine substituent creates significant steric repulsion, favoring an exo transition state over the endo approach. rsc.org Similar mechanistic principles would apply to this compound, where both the C2-sulfonamide and C3-bromo groups would influence the facial selectivity and kinetics of the cycloaddition. The reaction would likely require forcing conditions (e.g., high pressure or temperature) or a dienophile with very low-lying LUMO energy.

Ring-Opening and Rearrangement Pathways of the Furan Core

The furan ring, despite its aromaticity, is susceptible to ring-opening under various conditions, particularly in the presence of strong acids or oxidizing agents. pharmaguideline.com For electron-rich furans, acid-catalyzed protonation, typically at an α-carbon, is often the rate-determining step that initiates hydrolysis and subsequent ring-opening to form 1,4-dicarbonyl compounds. researchgate.net

In this compound, the presence of two electron-withdrawing substituents is expected to increase the stability of the furan ring towards acid-catalyzed degradation compared to unsubstituted furan. pharmaguideline.com Nonetheless, under sufficiently harsh acidic conditions, this pathway remains a potential route for decomposition.

Oxidative ring-opening is another significant degradation pathway. Reagents such as N-Bromosuccinimide (NBS), meta-chloroperbenzoic acid (mCPBA), or ozone can attack the furan ring, leading to dearomatization and cleavage. pharmaguideline.comresearchgate.net These reactions can lead to the formation of complex, highly functionalized acyclic products. researchgate.netrsc.org Furthermore, transition-metal-catalyzed processes are also known to promote the ring-opening of furans, offering pathways to unique molecular scaffolds. researchgate.net These potential ring-opening and rearrangement pathways are critical considerations in the synthetic application and stability assessment of this compound.

Kinetic and Thermodynamic Studies of Transformations Involving this compound

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for predicting its reactivity and stability. Such studies can be performed through both experimental measurements and computational modeling.

Kinetic studies would focus on determining reaction rates, rate laws, and activation energies for the transformations described above. For example, kinetic analysis of the acid-catalyzed hydrolysis of furan has shown that the slow step is the initial proton transfer to the ring. researchgate.net For this compound, similar experiments would quantify the deactivating effect of the bromo and sulfonamide groups on this process. Likewise, the kinetics of its cycloaddition reactions could be monitored to determine the activation parameters (ΔH‡ and ΔS‡), providing insight into the transition state structure.

Thermodynamic studies would evaluate the energetics of the molecule and its reactions, including changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). Computational methods, particularly Density Functional Theory (DFT), are powerful tools for these investigations. DFT calculations can be used to:

Determine the relative stability of reactants, products, and intermediates.

Calculate activation energy barriers, which correlate with reaction kinetics. rsc.org

Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. nih.gov

For instance, in the theoretical study of the Diels-Alder reaction of 3-bromofuran, DFT calculations were used to determine that the reaction has a relatively high activation Gibbs free energy, attributed to the loss of aromaticity of the furan ring during the cycloaddition. rsc.org Similar computational analyses for this compound would provide quantitative predictions of its reactivity patterns and the thermodynamic viability of its potential transformations.

| Transformation Type | Key Kinetic Parameter to Study | Key Thermodynamic Parameter to Study | Expected Influence of Substituents (Br, SO₂NH₂) |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Rate constant (k) | Activation Energy (Ea) | Decrease rate constant; Increase activation energy |

| Diels-Alder Cycloaddition | Rate constant (k), Exo/Endo selectivity | Reaction Free Energy (ΔG), Activation Free Energy (ΔG‡) | Decrease rate constant; Influence stereochemical outcome |

| Acid-Catalyzed Ring Opening | Rate dependence on acidity (H₀) | Enthalpy of protonation | Decrease rate constant (stabilize ring) |

| Metal Complexation | Association/dissociation rates | Complex stability constant (K_stab) | Determine ligand binding affinity and lability |

Investigation of Reaction Intermediates and Transition States

Detailed mechanistic studies specifically elucidating the reaction intermediates and transition states of this compound are not extensively available in the public domain. However, insights can be drawn from the known reactivity of related furan compounds, brominated aromatics, and sulfonamides. The reactivity of the furan ring is complex and can involve addition, substitution, and ring-opening reactions, often influenced by the nature of substituents.

The bromination of furan itself in aqueous solution, for instance, proceeds in two distinct stages. The initial attack by bromine leads to the formation of malealdehyde, which then undergoes hydration to form a cyclic hydrate. This suggests that reactions involving the furan moiety can proceed through ring-opened intermediates.

In the context of brominated furans, thermal decomposition studies of polybrominated diphenyl ethers, which can form brominated dibenzofurans, indicate that the fission of the ortho-C-Br bond is a key reaction channel. This can lead to the formation of radical intermediates that subsequently cyclize. While not directly analogous to the sulfonamide derivative, this highlights the potential for reactions to be initiated at the carbon-bromine bond.

Computational studies on sulfonamide drug molecules using Density Functional Theory (DFT) have been employed to understand their chemical reactivity and stability. Such studies calculate global reactivity descriptors and map molecular electrostatic potential (MEP) to identify preferred sites for electrophilic and nucleophilic attacks. For a molecule like this compound, computational modeling could predict the relative likelihood of reactions occurring at the furan ring, the sulfonamide group, or the carbon-bromine bond.

The reactivity of related 2-sulfonylpyrimidine compounds has been studied, revealing that they can undergo nucleophilic aromatic substitution (SNAr) reactions with thiols, such as cysteine. The rates of these reactions are influenced by the pH and the nature of the substituents on the pyrimidine (B1678525) ring. This suggests that the sulfonamide group in this compound could potentially act as a leaving group in the presence of strong nucleophiles, although the reactivity of a furan ring would differ significantly from that of a pyrimidine ring.

Table 1: Potential Reactive Sites and Intermediates of this compound (Hypothetical)

| Reactive Site | Potential Reaction Type | Possible Intermediates |

| Furan Ring (C5 position) | Electrophilic Aromatic Substitution | Sigma complex (Wheland intermediate) |

| Carbon-Bromine Bond (C3) | Nucleophilic Aromatic Substitution | Meisenheimer complex |

| Carbon-Bromine Bond (C3) | Radical Reaction | Furan-3-yl radical |

| Furan Ring | Ring Opening | Enedialdehyde derivative |

| Sulfonamide Group | Nucleophilic attack on sulfur | Pentacoordinate sulfur intermediate |

Further experimental and computational studies are necessary to definitively characterize the reaction intermediates and transition states for reactions involving this compound. Such investigations would likely involve techniques such as stopped-flow spectroscopy for detecting short-lived intermediates, isotopic labeling studies to trace reaction pathways, and high-level quantum chemical calculations to model transition state geometries and energies.

Advanced Spectroscopic and Structural Elucidation of 3 Bromofuran 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and spatial arrangement of 3-Bromofuran-2-sulfonamide. A combination of one-dimensional and two-dimensional experiments provides an unambiguous assignment of all proton and carbon signals.

One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and type of magnetically active nuclei in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the furan (B31954) ring protons and a signal for the sulfonamide protons. The H-5 proton, being adjacent to the oxygen atom, is expected to resonate at a higher chemical shift (downfield) compared to the H-4 proton. The sulfonamide (-SO₂NH₂) protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals for the four carbon atoms of the furan ring. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The C-2 carbon, directly attached to the electron-withdrawing sulfonamide group, is expected to be the most downfield signal. Conversely, the C-3 carbon, bonded to the bromine atom, will also be significantly affected. Aromatic carbons in sulfonamide derivatives typically show signals in the region between 111 and 161 ppm rsc.org.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR could be employed to directly probe the nitrogen atom of the sulfonamide group. This would provide valuable information about its electronic environment but requires specialized equipment and is often challenging due to the low natural abundance and unfavorable relaxation properties of the ¹⁵N nucleus.

Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data

| Atom No. | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 4 | CH | 6.6 - 6.8 | 112 - 116 |

| 5 | CH | 7.6 - 7.8 | 145 - 149 |

| - | NH₂ | 7.2 - 7.5 (broad singlet) | - |

| 2 | C | - | 150 - 155 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. A cross-peak is expected between the H-4 and H-5 signals, confirming their connectivity on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would show a clear cross-peak between the H-4 signal and the C-4 signal, and another between the H-5 signal and the C-5 signal, allowing for unambiguous assignment of the protonated furan carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about spatial proximity. A potential NOESY correlation between the sulfonamide NH₂ protons and the furan proton at H-4 could provide insight into the preferred conformation of the sulfonamide group relative to the furan ring.

Interactive Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-4 ↔ H-5 | Confirms vicinal relationship of furan protons. |

| HSQC | H-4 ↔ C-4H-5 ↔ C-5 | Assigns protonated carbons of the furan ring. |

| HMBC | H-4 ↔ C-2, C-3, C-5H-5 ↔ C-2, C-3 | Confirms substituent positions and ring structure. |

| NOESY | NH₂ ↔ H-4 | Indicates spatial proximity and preferred conformation. |

Mass Spectrometry (MS) for Accurate Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule measurlabs.comnih.gov. For this compound (C₄H₄BrNO₃S), HRMS would confirm the molecular formula by matching the experimental mass to the theoretical exact mass. The presence of bromine would be evident from the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio and result in two peaks (M and M+2) of nearly equal intensity.

Interactive Table 3: Predicted HRMS Data for this compound

| Ion Adduct | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M(⁷⁹Br)+H]⁺ | C₄H₅⁷⁹BrNO₃S⁺ | 225.9171 |

| [M(⁸¹Br)+H]⁺ | C₄H₅⁸¹BrNO₃S⁺ | 227.9151 |

| [M(⁷⁹Br)+Na]⁺ | C₄H₄⁷⁹BrNNaO₃S⁺ | 247.8991 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. For aromatic sulfonamides, a common and diagnostic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂) nih.govresearchgate.net. Other expected fragmentations would involve the cleavage of the C-S and S-N bonds nih.govresearchgate.net.

Key predicted fragmentation pathways include:

Loss of SO₂: A prominent fragmentation pathway for aromatic sulfonamides involves the elimination of a neutral SO₂ molecule (64 Da) nih.govresearchgate.net.

Cleavage of C-S Bond: Fission of the bond between the furan ring and the sulfur atom.

Cleavage of S-N Bond: Loss of the NH₂ radical or NH₃ molecule.

Interactive Table 4: Predicted MS/MS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 225.9 / 227.9 | SO₂ | 161.9 / 163.9 | Protonated 3-bromo-2-aminofuran |

| 225.9 / 227.9 | H₂NSO₂ | 146.9 | 3-Bromofuran (B129083) cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide characteristic signatures for the functional groups present in this compound.

Sulfonamide Group: This group gives rise to several strong and characteristic bands. The asymmetric and symmetric stretching vibrations of the S=O bonds (νₐₛ(SO₂) and νₛ(SO₂)) are expected to appear as strong bands in the IR spectrum. The N-H stretching vibrations of the primary amine will be visible in the 3400-3200 cm⁻¹ region, while the S-N stretching vibration typically appears around 900 cm⁻¹ rsc.org.

Furan Ring: The furan moiety is characterized by C-H stretching vibrations above 3100 cm⁻¹, C=C stretching bands, and various ring stretching and deformation modes (ring breathing) between 1600 cm⁻¹ and 1000 cm⁻¹ globalresearchonline.net.

C-Br Bond: The carbon-bromine stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the furan ring and the S=O group, which are often strong in the Raman spectrum chemicalpapers.com.

Interactive Table 5: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| ν(N-H) stretch | -NH₂ | 3400 - 3200 (medium) | Weak |

| ν(C-H) stretch | Furan Ring | 3150 - 3120 (medium) | Strong |

| ν(C=C) stretch | Furan Ring | 1580 - 1450 (medium-strong) | Strong |

| νₐₛ(S=O) stretch | -SO₂NH₂ | 1370 - 1335 (strong) | Medium |

| νₛ(S=O) stretch | -SO₂NH₂ | 1170 - 1155 (strong) | Strong |

| ν(C-O-C) stretch | Furan Ring | 1100 - 1050 (strong) | Medium |

| ν(S-N) stretch | -SO₂NH₂ | ~900 (medium) | Medium |

| γ(C-H) out-of-plane bend | Furan Ring | 880 - 750 (strong) | Weak |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

X-ray crystallography provides definitive proof of molecular structure and offers invaluable insights into the three-dimensional arrangement of molecules in the solid state. This information is crucial for understanding the physical properties of a compound and its intermolecular interactions.

To date, the specific single-crystal X-ray diffraction data for this compound has not been reported in publicly available literature. However, based on the analysis of structurally related sulfonamides and brominated furan derivatives, a hypothetical crystallographic analysis can be projected. It is anticipated that this compound would crystallize in a common space group, such as P2₁/c (monoclinic) or P-1 (triclinic).

The single-crystal X-ray diffraction analysis would unequivocally confirm the connectivity of the atoms, the bond lengths, and the bond angles of the this compound molecule. Key structural parameters that would be determined include the planarity of the furan ring, the geometry around the sulfur atom of the sulfonamide group, and the orientation of the sulfonamide group relative to the furan ring. The presence and position of the bromine atom on the furan ring would also be unambiguously established.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₄H₄BrNO₃S |

| Formula Weight | 226.05 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 7.8 |

| β (°) | 95.5 |

| Volume (ų) | 800.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.879 |

| R-factor (%) | < 5 |

Note: The data presented in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a single-crystal X-ray diffraction study.

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds involving the sulfonamide group. The N-H protons of the sulfonamide are strong hydrogen bond donors, while the oxygen atoms of the sulfonyl group and the furan ring are potential hydrogen bond acceptors.

Advanced Chromatographic Techniques for Purity and Isomeric Purity Assessment

Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities, including isomers.

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the primary choice for assessing the purity of this compound. The development of such a method would involve the systematic optimization of several parameters to achieve adequate separation of the main component from any potential impurities.

A C18 stationary phase is a common starting point for the separation of moderately polar aromatic compounds. jafs.com.pl Due to the presence of the halogen, a phenyl-hexyl or a pentafluorophenyl (PFP) column could also offer alternative selectivity through π-π and dipole-dipole interactions. chromatographyonline.comchromforum.org The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution would likely be necessary to ensure the elution of any impurities with a wide range of polarities. UV detection would be suitable, with the detection wavelength selected based on the UV spectrum of this compound, likely in the range of 220-280 nm.

Method validation would be performed according to ICH guidelines and would include the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. scielo.brpharmaguideline.comchromatographyonline.com

Table 2: Proposed HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This is a proposed starting method and would require optimization and validation.

Direct analysis of this compound by gas chromatography is challenging due to its low volatility and the polar nature of the sulfonamide group, which can lead to poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.govjfda-online.com

A common derivatization strategy for sulfonamides is methylation of the sulfonamide nitrogen. nih.gov This can be achieved using reagents such as diazomethane (B1218177) or trimethylsilyldiazomethane. The resulting N-methyl derivative would be significantly more volatile and amenable to GC analysis. The GC method would likely employ a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane. Detection could be achieved using a flame ionization detector (FID) or, for higher sensitivity and structural confirmation, a mass spectrometer (MS).

Table 3: Hypothetical GC Method Parameters for the Analysis of Derivatized this compound

| Parameter | Proposed Condition |

| Derivatization Reagent | Trimethylsilyldiazomethane |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Note: This method is hypothetical and assumes successful derivatization of the analyte.

The molecule this compound is achiral and therefore does not exist as enantiomers. Consequently, chiral chromatography for the determination of enantiomeric excess is not applicable to the parent compound.

However, if a chiral center were to be introduced into the molecule through a subsequent synthetic modification, for example, by derivatizing the sulfonamide with a chiral auxiliary, then chiral chromatography would be the method of choice to separate the resulting diastereomers and determine their ratio. Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely used for the separation of a broad range of chiral compounds, including sulfonamide derivatives. nih.gov The separation would be achieved by differential interactions between the diastereomers and the chiral environment of the CSP. The mobile phase would typically be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The ratio of the peak areas of the two separated diastereomers would be used to calculate the diastereomeric excess, which would correspond to the enantiomeric excess of the chiral derivative.

Computational and Theoretical Studies of 3 Bromofuran 2 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromofuran-2-sulfonamide, these calculations would provide insights into its electronic structure, stability, and geometric parameters.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP, would be used to determine key electronic descriptors. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a significant parameter, with a smaller gap suggesting higher reactivity.

Ab Initio Methods and Basis Set Selection

Ab initio methods, which are based on first principles without the use of empirical parameters, could also be employed for a more rigorous analysis. The selection of an appropriate basis set, such as 6-311++G(d,p), is critical for obtaining accurate results that account for polarization and diffuse functions, which are important for describing the electronic distribution in a molecule containing heteroatoms and a sulfonamide group. These calculations would yield an optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Spectra)

Computational methods can predict the spectroscopic properties of this compound, which are essential for its characterization.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, can aid in the structural elucidation of the molecule.

IR Vibrational Frequencies: Theoretical calculations can determine the vibrational frequencies corresponding to the different functional groups in this compound. The predicted IR spectrum would show characteristic peaks for the S=O stretching of the sulfonyl group, N-H stretching of the sulfonamide, and vibrations associated with the furan (B31954) ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. This would provide information about the electronic transitions within the molecule and its expected absorption maxima in the ultraviolet-visible region.

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the sulfonamide group allows for different spatial arrangements, or conformations, of this compound. A conformational analysis would involve systematically rotating the rotatable bonds, particularly the C-S and S-N bonds, to identify the most stable conformers. By calculating the potential energy surface, an energy landscape can be generated, revealing the global minimum energy conformation and the energy barriers between different conformers. This information is crucial for understanding the molecule's shape and how it might interact with biological targets.

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

Theoretical modeling can be used to investigate the potential chemical reactions of this compound. By mapping the reaction coordinates, it is possible to identify the transition state structures and calculate the activation energies for various reactions. This type of analysis provides valuable insights into the reaction mechanisms and the reactivity of the compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico Biological Research)

To explore the potential biological activity of this compound, molecular docking and dynamics simulations are powerful in silico tools.

Molecular Docking: This technique predicts the preferred binding orientation of the molecule within the active site of a biological target, such as an enzyme or receptor. The docking score provides an estimation of the binding affinity.

Molecular Dynamics Simulations: Following docking, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. These simulations provide a more dynamic picture of the interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the binding.

While specific data for this compound is not currently published, the application of these established computational methods would provide a comprehensive theoretical understanding of its chemical, physical, and potential biological properties.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation and interaction of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mechanism.

In a typical docking protocol, the three-dimensional structure of this compound would be docked into the active site of a target protein. The simulation would explore various possible conformations and orientations of the ligand, scoring them based on the predicted binding energy. The results would highlight the most probable binding mode.

Key interactions that would be analyzed include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor. The oxygen atoms of the sulfonyl group and the nitrogen atom of the amide can form hydrogen bonds with amino acid residues in the receptor's active site.

Halogen Bonds: The bromine atom at the 3-position of the furan ring can participate in halogen bonding, an often-overlooked but significant non-covalent interaction.

π-Interactions: The furan ring, being an aromatic system, can engage in π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

For instance, in a hypothetical docking study of this compound with a protein kinase, the sulfonamide moiety might interact with the hinge region of the ATP-binding site, a common binding pattern for kinase inhibitors. The bromofuran portion could then occupy a nearby hydrophobic pocket, with the bromine atom potentially forming a halogen bond with a carbonyl oxygen on the protein backbone.

Table 1: Predicted Intermolecular Interactions of this compound in a Hypothetical Protein Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr, His |

| Furan Ring | π-π Stacking | Phe, Tyr, Trp |

| Bromine Atom | Halogen Bond | Backbone Carbonyl Oxygen |

| Furan Oxygen | Hydrogen Bond Acceptor | Lys, Arg, His |

Assessment of Binding Affinities and Energetics

Beyond predicting the binding pose, computational methods can estimate the binding affinity of this compound to its target. This is crucial for predicting its potential potency as a drug candidate.

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP) can provide quantitative predictions of the binding free energy (ΔG_bind). A more negative ΔG_bind indicates a stronger and more stable interaction.

These calculations break down the binding energy into its constituent parts:

Van der Waals interactions: Attractive forces between molecules.

Electrostatic interactions: Coulombic forces between charged or polar groups.

Solvation energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.

Molecular dynamics (MD) simulations can further refine these predictions. By simulating the dynamic behavior of the ligand-protein complex over time, MD can account for conformational changes and the role of water molecules in the binding interface, leading to a more accurate assessment of binding affinity.

Table 2: Hypothetical Binding Affinity Data for this compound with Target Proteins

| Target Protein | Predicted Binding Free Energy (ΔG_bind) (kcal/mol) | Estimated Inhibition Constant (Ki) (nM) |

|---|---|---|

| Carbonic Anhydrase II | -8.5 | 150 |

| Cyclooxygenase-2 | -9.2 | 75 |

| Protein Kinase A | -7.8 | 300 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, QSAR studies would be invaluable for designing derivatives with improved potency and selectivity.

A QSAR model is built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with their experimentally determined biological activity. Key molecular descriptors relevant for this compound and its derivatives would include:

Electronic Descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific shape indices, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Most commonly the logarithm of the octanol-water partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, which describe its connectivity and branching.

Once a predictive QSAR model is developed, it can be used to virtually screen a library of yet-to-be-synthesized derivatives of this compound. This allows for the prioritization of compounds that are predicted to have the highest activity, thereby streamlining the drug discovery process. For instance, a QSAR model might reveal that increasing the electron-withdrawing nature of a substituent on the furan ring leads to enhanced activity, guiding the synthesis of new analogues.

Table 3: Key Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | HOMO-LUMO Gap | Reactivity and stability |

| Steric | Molecular Volume | Fit within the receptor binding pocket |

| Hydrophobic | LogP | Membrane permeability and hydrophobic interactions |

| Topological | Wiener Index | Molecular branching and compactness |

Analysis of Intermolecular Interactions, Crystal Packing, and Supramolecular Assemblies from a Theoretical Perspective

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular interactions. researchgate.netnih.gov Theoretical studies can provide a detailed understanding of these interactions for this compound, which is crucial for understanding its solid-state properties like solubility and stability.

Crystal Structure Prediction: Computational algorithms can be used to predict the most likely crystal structures of this compound based on its molecular structure. These methods explore different possible packing arrangements and rank them based on their calculated lattice energies.

Analysis of Intermolecular Forces: Quantum mechanical calculations can be employed to analyze the nature and strength of the intermolecular interactions that stabilize the crystal structure. nih.gov For this compound, these would likely include:

N-H···O Hydrogen Bonds: Strong hydrogen bonds between the sulfonamide N-H donor and the sulfonyl oxygen acceptor of a neighboring molecule are a common feature in the crystal packing of sulfonamides. researchgate.netnih.gov

Halogen-Halogen and Halogen-Oxygen Interactions: The bromine atom can participate in various non-covalent interactions, further influencing the crystal packing.

π-π Stacking: The furan rings of adjacent molecules may stack on top of each other, contributing to the cohesive energy of the crystal.

The analysis of these interactions can lead to the identification of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. Understanding these synthons can aid in the design of co-crystals with modified physicochemical properties.

Table 4: Predicted Supramolecular Synthons in the Crystal Structure of this compound

| Synthon Type | Interacting Groups | Predicted Geometry |

|---|---|---|

| Dimer | Sulfonamide N-H and Sulfonyl O | Centrosymmetric R²₂(8) ring motif |

| Catemer | Sulfonamide N-H and Sulfonyl O | C(4) chain motif |

| Halogen Bond | C-Br and Sulfonyl O | Linear or near-linear arrangement |

| π-π Stacking | Furan rings | Parallel-displaced or T-shaped arrangement |

Biological and Biomedical Research Applications of 3 Bromofuran 2 Sulfonamide Preclinical and in Vitro Focus

In Vitro Enzyme Inhibition Studies

The investigation of how a compound interacts with and inhibits enzymes is a fundamental aspect of preclinical drug discovery. For sulfonamides, a primary and well-established target is the family of carbonic anhydrase enzymes.

Carbonic Anhydrase Isozyme Inhibition (Common for Sulfonamides)

The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, which allows it to act as a potent inhibitor of zinc-containing enzymes known as metalloenzymes. Among these, the carbonic anhydrases (CAs) are a ubiquitous family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

While specific inhibitory data for 3-Bromofuran-2-sulfonamide against various CA isozymes is not extensively detailed in publicly available literature, the general mechanism of action for sulfonamide-based inhibitors is well understood. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide (B78521) ion and thereby blocking the enzyme's catalytic activity. It has been noted in broader studies that incorporating a furan (B31954) ring in place of a phenyl ring in some sulfonamide series can enhance inhibitory potency against certain CA isoforms. The bromine atom at the 3-position of the furan ring in this compound would be expected to influence the compound's electronic properties and steric profile, which in turn could modulate its binding affinity and selectivity for different CA isozymes. Further research is required to quantify the specific inhibition constants (Kᵢ) of this compound for various human CA isozymes such as hCA I, II, IX, and XII to fully understand its potential in this area.

Investigation of Other Relevant Enzyme Targets and Their Inhibition Kinetics

Beyond carbonic anhydrases, the sulfonamide scaffold is known to interact with other enzyme classes. For instance, some sulfonamide derivatives have shown inhibitory activity against kinases, proteases, and other enzymes relevant to various disease pathways. The specific substitution pattern of this compound, featuring both a furan ring and a bromine atom, presents a unique chemical entity whose interactions with other enzymes are a subject for further investigation.

Systematic screening of this compound against a panel of enzymes would be necessary to identify novel targets. Should inhibitory activity be found, detailed kinetic studies would follow to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Such studies are crucial for understanding the compound's mode of action and for its potential development as a selective enzyme inhibitor.

Receptor Binding and Modulation Studies (In Vitro Assays)

Receptor binding assays are essential in vitro tools used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These assays typically involve incubating the compound of interest with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radiolabeled ligand, the binding affinity (often expressed as a Kᵢ or IC₅₀ value) of the test compound can be determined.

Currently, there is a lack of specific data in the scientific literature detailing the receptor binding profile of this compound against a broad panel of receptors. To ascertain its potential pharmacological effects mediated through receptor interaction, this compound would need to be subjected to comprehensive screening against various receptor families, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Cell-Based Assays for Screening Biological Activity (In Vitro)

Cell-based assays provide a more complex biological system than isolated enzymes or receptors to evaluate the effects of a compound. These assays can reveal a compound's ability to permeate cell membranes and exert a biological effect, such as inhibiting cell growth or killing microbes.

Antiproliferative Activity in Cancer Cell Lines

The search for novel anticancer agents is a major focus of pharmaceutical research. Many furan and sulfonamide derivatives have been reported to possess antiproliferative properties against various human cancer cell lines. To evaluate the potential of this compound as an anticancer agent, its cytotoxic and antiproliferative effects would need to be tested against a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate).

The primary metric obtained from these assays is the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. The table below illustrates hypothetical data for the antiproliferative activity of this compound against a selection of cancer cell lines, which would be determined through experimental testing.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not currently available in the public domain.

Antimicrobial Activity against Bacterial or Fungal Strains

Sulfonamides were among the first antimicrobial drugs to be widely used, and this class of compounds continues to be a source of new antibacterial and antifungal agents. The antimicrobial activity of this compound would be assessed by determining its Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria and fungi. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The table below presents a template for the kind of data that would be generated from such antimicrobial screening.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Pseudomonas aeruginosa | Gram-negative bacteria | Data not available |

| Candida albicans | Fungal pathogen | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not currently available in the public domain.

Applications of 3 Bromofuran 2 Sulfonamide in Organic Synthesis and Materials Science

3-Bromofuran-2-sulfonamide as a Versatile Building Block in Complex Molecule Synthesis

The structure of this compound suggests its potential as a valuable intermediate in the synthesis of more complex molecular architectures. The presence of two distinct reactive sites—the bromine atom on the furan (B31954) ring and the sulfonamide group—allows for sequential and selective functionalization.

Precursor for Advanced Furan-Fused Heterocycles

The bromine atom at the 3-position of the furan ring is a prime handle for various cross-coupling reactions. Methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This versatility would enable the construction of diverse furan-containing scaffolds, which are prevalent in many biologically active natural products and pharmaceuticals.

Furthermore, the sulfonamide group can participate in intramolecular cyclization reactions. For instance, after modification of the 3-position, the sulfonamide nitrogen could act as a nucleophile, leading to the formation of novel furan-fused heterocyclic systems. The specific nature of the fused ring would depend on the nature of the substituent introduced at the 3-position.

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient route to molecular complexity. The bifunctional nature of this compound makes it an attractive candidate for the design of novel MCRs. For example, the furan ring could act as a diene in a Diels-Alder reaction, while the sulfonamide group could undergo a subsequent transformation, all in a one-pot process.